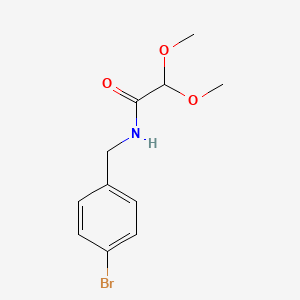

N-(4-Bromobenzyl)-2,2-dimethoxyacetamide

Description

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-2,2-dimethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-15-11(16-2)10(14)13-7-8-3-5-9(12)6-4-8/h3-6,11H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUXBCUNJVHPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)NCC1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737413 | |

| Record name | N-[(4-Bromophenyl)methyl]-2,2-dimethoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175271-98-3 | |

| Record name | N-[(4-Bromophenyl)methyl]-2,2-dimethoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: N-(4-Bromobenzyl)-2,2-dimethoxyacetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: It may be explored for its pharmacological properties, including potential use in drug design and development. Industry: The compound's unique properties make it useful in the manufacturing of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-Bromobenzyl)-2,2-dimethoxyacetamide exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares N-(4-Bromobenzyl)-2,2-dimethoxyacetamide with analogous compounds from the provided evidence:

Key Observations:

- Bioactivity: Compounds with quinoline or indolinone moieties (e.g., ) exhibit moderate activity, suggesting that the 4-bromobenzyl group alone is insufficient for high potency without additional pharmacophores.

- Functional Groups : Hydrazide-containing derivatives (e.g., ) demonstrate superior hydrogen-bonding and metal-coordination capabilities, which may enhance their utility in catalysis or chelation therapy.

Biological Activity

N-(4-Bromobenzyl)-2,2-dimethoxyacetamide is a compound of interest due to its potential biological activities, particularly in the realms of neuropharmacology and anti-inflammatory responses. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a bromobenzyl group attached to a dimethoxyacetamide moiety. The presence of the bromine atom may enhance its lipophilicity and biological activity. The compound can be synthesized through various organic synthesis techniques, which have been documented in recent literature.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anti-inflammatory and neuroprotective properties.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound can modulate inflammatory pathways. For instance, studies on related compounds have shown inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial for the expression of pro-inflammatory cytokines. This inhibition leads to decreased levels of reactive oxygen species (ROS) and nitric oxide (NO), both mediators of inflammation .

Neuroprotective Properties

Neuroinflammation is a significant factor in neurodegenerative diseases such as Alzheimer's disease. Compounds that can cross the blood-brain barrier and exert neuroprotective effects are particularly valuable. Preliminary findings suggest that this compound may exhibit similar properties by reducing amyloid-beta induced inflammation and promoting neuronal health .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of NF-κB Pathway : Similar compounds have been shown to inhibit the activation of NF-κB, leading to reduced transcription of inflammatory cytokines.

- Antioxidant Activity : The compound may enhance antioxidant defenses within cells, thereby mitigating oxidative stress associated with neurodegeneration .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in inflammatory markers in microglial cells treated with related compounds. |

| Study 2 | Showed protective effects against amyloid-beta toxicity in neuronal cultures, suggesting potential for Alzheimer's therapy. |

| Study 3 | Investigated pharmacokinetics and bioavailability; indicated favorable absorption characteristics for central nervous system targeting. |

Preparation Methods

Preparation Methods of N-(4-Bromobenzyl)-2,2-dimethoxyacetamide

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of 4-bromobenzylamine or related amine derivatives with a 2,2-dimethoxyacetyl precursor. The key steps include:

- Preparation or procurement of 4-bromobenzylamine or its salt.

- Preparation of 2,2-dimethoxyacetyl chloride or an equivalent acylating agent.

- Coupling the amine and acyl chloride under controlled conditions to form the amide bond.

- Purification of the resultant compound.

Specific Synthetic Procedures

Acylation Using 2,2-Dimethoxyacetyl Chloride

- Reagents : 4-Bromobenzylamine, 2,2-dimethoxyacetyl chloride, base (e.g., triethylamine or pyridine).

- Solvent : Commonly dichloromethane or pyridine.

- Conditions : The reaction is typically conducted at ambient temperature or slightly below to control exothermicity.

- Procedure : The amine is dissolved in the solvent with base to neutralize HCl formed. The acyl chloride is added dropwise to the stirred solution. The mixture is stirred until completion, monitored by TLC or HPLC.

- Work-up : The reaction mixture is quenched with water, extracted, and the organic layer dried and concentrated.

- Purification : Column chromatography using ethyl acetate/hexane gradients or recrystallization yields the pure amide.

Alternative Acylation via Acyl Anhydrides or Activated Esters

- Acyl derivatives such as 2,2-dimethoxyacetic anhydride or activated esters (e.g., N-hydroxysuccinimide esters) can be used.

- These reagents react with 4-bromobenzylamine under mild conditions, often in the presence of a base.

- This method may offer milder reaction conditions and fewer side products.

Use of Isocyanate Reagents (Indirect Method)

- According to patent literature, isocyanate reagents such as trimethylsilylisocyanate can be used to form related amide structures.

- Reaction conditions vary with the isocyanate type; for example, trimethylsilylisocyanate reacts in dichloromethane/dimethylformamide at reflux, while chlorosulphonylisocyanate reacts in toluene at ambient temperature.

- Although this method is more common for related compounds, it can be adapted for this compound synthesis by appropriate precursor selection.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amine preparation | 4-Bromobenzylamine (commercial or synthesized) | Purity critical for yield and product quality |

| Acylation agent | 2,2-Dimethoxyacetyl chloride or anhydride | Freshly prepared acyl chloride preferred |

| Solvent | Dichloromethane, pyridine, or DMF | Solvent choice affects reaction rate and purity |

| Base | Triethylamine, pyridine | Neutralizes HCl, prevents side reactions |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes by-products |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Work-up | Water quench, extraction, drying | Removal of inorganic salts and impurities |

| Purification | Column chromatography (ethyl acetate/hexane) | Yields crystalline or oil product |

Purification and Characterization

- Purification : Column chromatography is the preferred method, using gradients from non-polar to moderately polar solvents to isolate the product.

- Characterization : Confirmed by NMR (proton and carbon), IR spectroscopy, and mass spectrometry. The compound typically appears as a brown oil or crystalline solid depending on purity and preparation method.

Research Findings and Comparative Analysis

- The patent US20090197862A1 reports the preparation of this compound as a brown oil using procedures similar to those for related benzyl amides, highlighting the efficiency of acylation routes with acyl chlorides.

- WO2003010158A1 patent details various acylation and isocyanate-based methods for related benzyl amides, emphasizing solvent choice and temperature control for optimal yields.

- The use of sodium triacetoxyborohydride as a reductive amination agent in related syntheses suggests potential alternative routes involving reductive amination of 2,2-dimethoxyacetaldehyde with 4-bromobenzylamine, although this is less common for the amide formation.

- No direct reports from academic journals were found detailing novel catalytic or green chemistry methods specifically for this compound, indicating the synthesis relies on classical acylation chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature | Yield/Notes |

|---|---|---|---|---|

| Acyl chloride acylation | 4-Bromobenzylamine + 2,2-dimethoxyacetyl chloride | Dichloromethane, pyridine | 0 °C to RT | High yield; standard method |

| Acyl anhydride or activated ester | 4-Bromobenzylamine + 2,2-dimethoxyacetic anhydride/ester | Dichloromethane, DMF | Ambient | Milder conditions, moderate to high yield |

| Isocyanate reagent method | 4-Bromobenzylamine + trimethylsilylisocyanate or chlorosulphonylisocyanate | DCM/DMF, toluene | RT to reflux | Alternative approach; less common |

| Reductive amination (indirect) | 4-Bromobenzylamine + 2,2-dimethoxyacetaldehyde + NaBH(OAc)3 | THF, DMF | RT | Potential alternative; less direct |

Q & A

Q. What are the optimal synthetic routes for N-(4-Bromobenzyl)-2,2-dimethoxyacetamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling 4-bromobenzylamine with 2,2-dimethoxyacetic acid derivatives. Key steps include:

- Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride (SOCl₂) to activate the carboxylic acid group .

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and stability.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitor by TLC or HPLC .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

- Spectroscopic analysis :

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄BrNO₃) .

- Elemental analysis : Validates C, H, N, and Br percentages .

Q. What safety precautions are critical during handling?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of dust/aerosols .

- Emergency protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking (e.g., AutoDock Vina) : Dock the compound into active sites of enzymes (e.g., kinases) using PDB structures. Key parameters:

- Grid box size : 25 ų centered on the catalytic site.

- Scoring functions : Analyze binding affinities (ΔG) and hydrogen-bond interactions .

- MD simulations (e.g., GROMACS) : Run 100-ns simulations to assess stability of ligand-receptor complexes. Monitor RMSD and RMSF for conformational changes .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 μM) and cell lines (e.g., HEK293 or HeLa) to reduce variability .

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays via Western blotting (e.g., caspase-3 for apoptosis) .

- Meta-analysis : Compare IC₅₀ values from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

Q. How are reaction mechanisms elucidated for byproduct formation during synthesis?

Methodological Answer:

- Tandem MS/MS : Fragment byproducts to identify structural motifs (e.g., brominated side products) .

- Kinetic studies : Vary reaction parameters (temperature, solvent polarity) and monitor intermediates via in-situ IR or NMR .

- DFT calculations (e.g., Gaussian) : Model transition states to predict pathways for undesired reactions (e.g., hydrolysis of dimethoxy groups) .

Q. What crystallographic methods determine the compound’s 3D structure?

Methodological Answer:

Q. How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Accelerated stability testing : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products (e.g., demethylation via LC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.